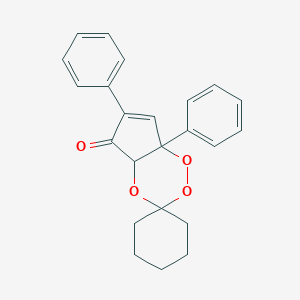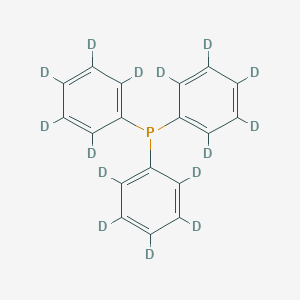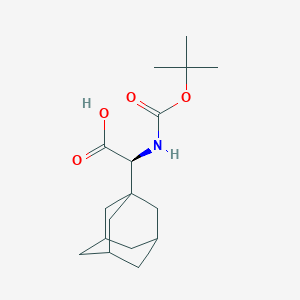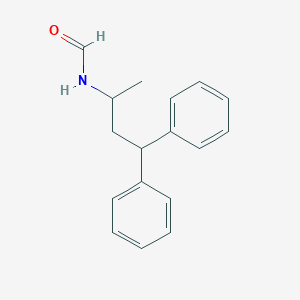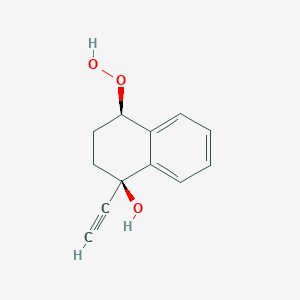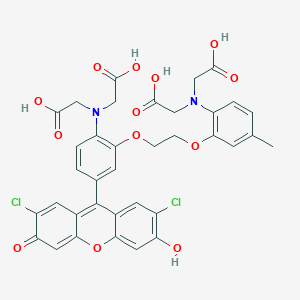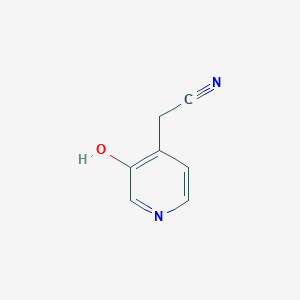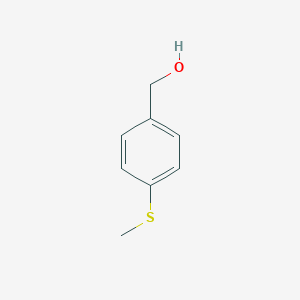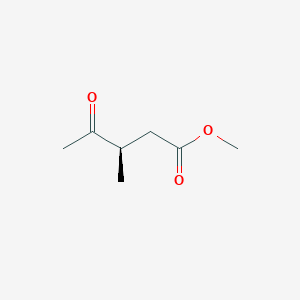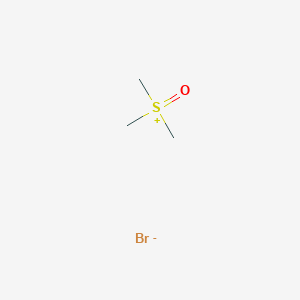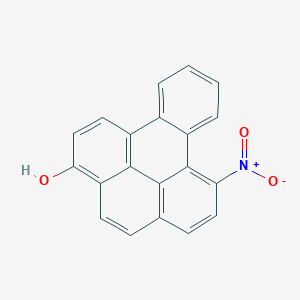
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, commonly known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain, inflammation, and fever. Dexibuprofen is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The (R)-enantiomer is the active form of dexibuprofen, while the (S)-enantiomer is inactive.
Mechanism Of Action
Dexibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical And Physiological Effects
Dexibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain, inflammation, and fever. Dexibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, dexibuprofen has been shown to have a low potential for gastrointestinal toxicity, which is a common side effect of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-s.
Advantages And Limitations For Lab Experiments
Dexibuprofen has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the pathways involved in pain, inflammation, and fever. Additionally, its chiral nature allows for the study of the effects of the (R)- and (S)-enantiomers separately. However, dexibuprofen also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on dexibuprofen. One area of research is the development of new formulations of dexibuprofen with improved solubility and bioavailability. Another area of research is the study of the neuroprotective effects of dexibuprofen in the treatment of Alzheimer's disease. Additionally, the potential for dexibuprofen to be used in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.
Synthesis Methods
Dexibuprofen can be synthesized from ibuprofen, which is a racemic mixture of (R)- and (S)-enantiomers. The separation of the (R)-enantiomer from the racemic mixture is achieved using chiral chromatography. The (R)-enantiomer can then be converted to dexibuprofen using chemical reactions.
Scientific Research Applications
Dexibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual pain, and dental pain. Dexibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
CAS RN |
119725-37-0 |
|---|---|
Product Name |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
InChI Key |
UINTUWKMGYICQF-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Other CAS RN |
119725-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
